

## Sulthiame's Efficacy in Reducing Apnea-Hypopnea Index: A Cross-Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data on the impact of **Sulthiame**, a carbonic anhydrase inhibitor, on the Apnea-Hypopnea Index (AHI) in patients with obstructive sleep apnea (OSA). The data presented is intended to offer an objective overview of **Sulthiame**'s performance and the methodologies of key clinical investigations.

### **Quantitative Data Summary**

Recent clinical trials have demonstrated a dose-dependent reduction in AHI in patients with moderate to severe OSA treated with **Sulthiame**. The following tables summarize the key quantitative findings from two significant studies: the Phase 2 FLOW study (also referred to as STM-042/K) and an earlier proof-of-concept trial.

#### Phase 2 FLOW Study (STM-042/K) Results

This multicenter, randomized, double-blind, placebo-controlled, dose-finding trial evaluated three dosages of **Sulthiame** administered once daily at bedtime for 15 weeks. The study enrolled 298 adult patients with untreated, moderate to severe OSA.[1][2]



| Dosage Group        | Number of<br>Patients | Mean Age<br>(years) | Mean BMI (<br>kg/m ²) | Primary Endpoint: Relative Change in AHI3a from Baseline to Week 15 |
|---------------------|-----------------------|---------------------|-----------------------|---------------------------------------------------------------------|
| 100 mg<br>Sulthiame | 74                    | 56.1                | 29.1                  | -17.8%[3]                                                           |
| 200 mg<br>Sulthiame | 74                    | 56.1                | 29.1                  | -34.8%[3]                                                           |
| 300 mg<br>Sulthiame | 75                    | 56.1                | 29.1                  | -39.9%[3]                                                           |
| Placebo             | 75                    | 56.1                | 29.1                  | Not specified in abstracts                                          |

AHI3a is a measure of the frequency of respiratory pauses during sleep.[4]

Another measure, AHI4, which reflects respiratory pauses with more profound oxygen desaturation, showed a reduction of nearly 50% in the highest dose group.[3][5] Specifically, the relative changes from baseline in AHI4 at week 15 were:

• 100 mg: -26.2%[6]

• 200 mg: -36.8%[6]

• 300 mg: -47.1%[6]

#### Earlier Proof-of-Concept Study (STM-026/K)

This 4-week, randomized, placebo-controlled, double-blind dose-guiding study assessed the safety and efficacy of **Sulthiame** in patients with moderate to severe OSA who did not tolerate positive airway pressure treatment.[7]



| Dosage Group        | Number of<br>Patients | Baseline AHI<br>(events/h) | Post-treatment<br>AHI (events/h) | AHI Reduction |
|---------------------|-----------------------|----------------------------|----------------------------------|---------------|
| 200 mg<br>Sulthiame | 12                    | 61.1                       | 40.6                             | -32.1%[8]     |
| 400 mg<br>Sulthiame | 34                    | 55.2                       | 33.0                             | -41.0%[8]     |
| Placebo             | 22                    | 53.9                       | 50.9                             | -5.4%[8]      |

In this study, a clinically relevant alleviation of OSA (AHI reduction  $\geq$  50%) was achieved in 40% of patients receiving 400 mg and 25% of patients receiving 200 mg, compared to 5% in the placebo group.[7][8] The treatment also led to an average reduction of more than 20 sleep apnea events per hour.[9]

# Experimental Protocols Phase 2 FLOW Study (STM-042/K)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding trial. [1][2]
- Participants: 298 adult patients with untreated, moderate to severe OSA who could not tolerate or refused to use continuous positive airway pressure (CPAP) machines or oral appliances.[3][5] The study was conducted across 28 centers in Spain, France, Belgium, Germany, and the Czech Republic.[5]
- Intervention: Patients were randomized into four groups to receive either 100 mg, 200 mg, or 300 mg of **Sulthiame**, or a placebo, administered once daily at bedtime for 15 weeks.[1][6]
- Assessments: Polysomnography was conducted at the beginning of the trial and after four and 12 weeks to measure breathing, blood oxygen levels, heart rhythm, and other sleep parameters.[4] The primary efficacy endpoint was the relative change in the Apnea-Hypopnea Index (AHI3a) from baseline to week 15.[10]

#### **Proof-of-Concept Study (Hedner et al.)**



- Study Design: A 4-week, double-blind, randomized, placebo-controlled dose-guiding trial.[7]
- Participants: Patients with moderate to severe OSA who were not tolerating positive airway pressure treatment.[7] A total of 68 patients were enrolled.[9]
- Intervention: Patients received either 200 mg or 400 mg of **Sulthiame**, or a placebo, daily for four weeks.[9]
- Primary Outcome: The study aimed to explore the safety and tolerability of **Sulthiame** in this patient population, with efficacy in reducing AHI as a key secondary outcome.[11]

#### Signaling Pathway and Experimental Workflow

The therapeutic effect of **Sulthiame** in OSA is attributed to its role as a carbonic anhydrase inhibitor. This mechanism is believed to enhance respiratory drive and stabilize breathing during sleep.[12]



Click to download full resolution via product page

Caption: **Sulthiame**'s mechanism of action in obstructive sleep apnea.





Click to download full resolution via product page

Caption: Workflow for the cross-study analysis of **Sulthiame**'s AHI impact.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. apnimed.com [apnimed.com]
- 2. hmenews.com [hmenews.com]
- 3. ajmc.com [ajmc.com]
- 4. news-medical.net [news-medical.net]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Sulthiame may be the next treatment for OSA Medical Conferences [conferences.medicom-publishers.com]
- 7. atsjournals.org [atsjournals.org]
- 8. A Randomized Controlled Clinical Trial Exploring Safety and Tolerability of Sulthiame in Sleep Apnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. houstonanesthesiaservices.com [houstonanesthesiaservices.com]
- 10. emjreviews.com [emjreviews.com]
- 11. researchgate.net [researchgate.net]
- 12. drsanu.com [drsanu.com]
- To cite this document: BenchChem. [Sulthiame's Efficacy in Reducing Apnea-Hypopnea Index: A Cross-Study Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681193#cross-study-analysis-of-sulthiame-s-impact-on-apnea-hypopnea-index-ahi]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com